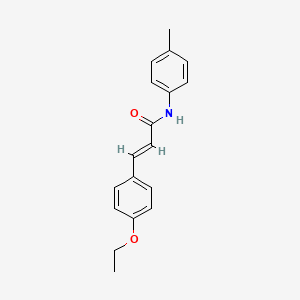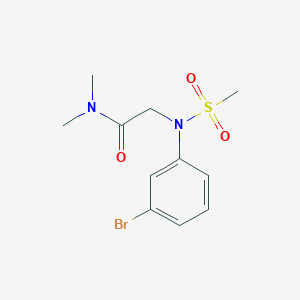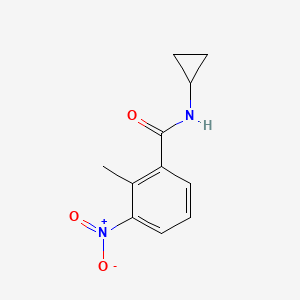
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as EMA, is a chemical compound that has gained significant attention in the field of scientific research. EMA is a derivative of acrylamide, which is widely used in industries such as paper, textile, and cosmetic manufacturing. EMA has been studied extensively due to its potential applications in various biological and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is not fully understood. However, studies have shown that 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide can reduce the levels of oxidative stress in cells. It has also been found to inhibit the activity of inflammatory cytokines. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects by reducing the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is also stable under various conditions, making it suitable for long-term storage. However, 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has some limitations. It is highly reactive and can cause skin and eye irritation. Therefore, it should be handled with care. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has a promising future in various fields of research. Some of the future directions for 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide include its use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide can also be studied for its use as a biosensor for the detection of various biomolecules. The development of new methods for the synthesis of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide can also be explored to reduce its cost and increase its availability for research.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been studied for its potential use in drug discovery, cancer research, and material science. The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is not fully understood, but it has been found to exhibit various biochemical and physiological effects. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has several advantages for lab experiments, but it also has some limitations. The future directions for 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide include its use in the development of new drugs, biosensors, and the development of new synthesis methods.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide involves the reaction between 4-methylphenylamine and 4-ethoxyphenyl isocyanate followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been studied for its potential applications in various fields such as drug discovery, cancer research, and material science. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has also been studied for its application in the development of biosensors and electronic devices.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-11-6-15(7-12-17)8-13-18(20)19-16-9-4-14(2)5-10-16/h4-13H,3H2,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSPNWWOMODBRL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)




![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)